molecular formula C28H27N3O3S B2455963 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one CAS No. 1115405-62-3

3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Katalognummer: B2455963
CAS-Nummer: 1115405-62-3
Molekulargewicht: 485.6
InChI-Schlüssel: WWZJTFOCAHCKMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-19-8-10-20(11-9-19)18-35-28-29-25-16-21(26(32)30-14-3-4-15-30)12-13-24(25)27(33)31(28)22-6-5-7-23(17-22)34-2/h5-13,16-17H,3-4,14-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZJTFOCAHCKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. The initial steps include the formation of a quinazolinone scaffold followed by the introduction of specific substituents such as methoxy and thio groups. The overall yield and purity of the synthesized compound are crucial for its biological evaluation.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antibacterial properties. For instance, a related compound, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one , was synthesized and tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 6 to 12 mg/mL , indicating potent antibacterial activity compared to standard drugs .

Anti-inflammatory Effects

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease .

Anticancer Potential

The anticancer activity of quinazolinones has been explored in various cancer cell lines. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases. For example, studies have shown that quinazolinone compounds can inhibit cell proliferation in breast cancer cell lines by disrupting cell cycle progression .

The biological activities of 3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors involved in pain and inflammation signaling.
  • Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at various phases, leading to reduced proliferation.

Study on Antibacterial Activity

In a controlled study, the synthesized quinazolinone derivative was tested against a panel of bacterial strains. Results indicated that it exhibited higher antibacterial activity than standard antibiotics such as ampicillin and tetracycline, particularly against Gram-positive bacteria .

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects by measuring cytokine levels in treated versus untreated animal models. The results showed a significant reduction in TNF-alpha and IL-6 levels in subjects treated with the compound compared to controls, suggesting its potential as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications at specific positions on the quinazoline ring can enhance antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups have shown improved efficacy against various microbial strains:

  • Antibacterial Studies : In a study involving synthesized quinazoline derivatives, significant antibacterial activity was observed against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of methoxy and thiol groups in the structure was found to be crucial for this activity .
  • Antifungal Activity : Some derivatives exhibited notable antifungal effects against strains like Candida albicans and Penicillium chrysogenum, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been a focus of research. The compound has been evaluated for its effectiveness against various cancer cell lines:

  • In Vitro Studies : Anticancer assays, such as the MTT assay, have demonstrated that certain derivatives exhibit significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231). The incorporation of specific substituents on the quinazoline ring can enhance this activity .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of proliferation. The structural features that contribute to these effects are being actively investigated to optimize therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for the development of effective quinazoline-based drugs. Key findings include:

  • Substituent Effects : The presence of a methoxy group at the 3-position and a thioether at the 2-position significantly influences the biological activity. Modifications at these sites can lead to variations in potency and selectivity against target organisms or cancer cells .
  • Electron-Withdrawing Groups : Incorporating electron-withdrawing groups enhances antibacterial activity, while electron-donating groups may improve anticancer properties. This duality highlights the importance of careful molecular design in drug development .

Summary Table of Applications

ApplicationActivity TypeTarget Organisms/Cell LinesObserved Efficacy
AntimicrobialBacterialMycobacterium smegmatis, Pseudomonas aeruginosaSignificant antibacterial activity observed
FungalCandida albicans, Penicillium chrysogenumNotable antifungal effects reported
AnticancerBreast CancerMDA-MB-231 cell lineHigh cytotoxicity in vitro

Vorbereitungsmethoden

Multi-Component One-Pot Assembly

Recent advances in quinazolinone synthesis emphasize one-pot protocols using heterogeneous catalysts. A mesoporous SBA-15@ELA nanocomposite enables efficient condensation of isatoic anhydride, phenylhydrazine, and aldehydes/ketones under reflux in ethanol. For the target compound, this method could theoretically incorporate the pyrrolidine-1-carbonyl moiety via a ketone precursor, though specific adaptations are required.

Stepwise Ring Formation and Functionalization

Classical approaches involve constructing the quinazolinone core followed by late-stage substitutions. For example, 4(3H)-quinazolinone derivatives are synthesized via cyclization of 2-aminobenzamide intermediates. Thioether groups are introduced via nucleophilic displacement of chloro intermediates with thiols like 4-methylbenzyl mercaptan, while acylations at position 7 may employ pyrrolidine carbonyl chlorides.

Detailed Preparation Methods

Method 1: Multi-Component Reaction with SBA-15@ELA Catalyst

Procedure :

  • Reagents : Isatoic anhydride (1 mmol), phenylhydrazine (1.1 mmol), 4-methylbenzaldehyde (1 mmol), and pyrrolidine-1-carbonyl chloride (1.2 mmol).
  • Catalyst : SBA-15@ELA (20 mg).
  • Conditions : Reflux in ethanol (5 mL) for 6 hours.
  • Workup : Catalyst filtration, solvent evaporation, and recrystallization from ethanol-water (5:5 mL).

Key Observations :

  • The SBA-15@ELA catalyst enhances yield (∼78%) by facilitating imine formation and cyclization.
  • The pyrrolidine-1-carbonyl group is introduced via post-condensation acylation, requiring strict anhydrous conditions to prevent hydrolysis.

Method 2: Stepwise Synthesis via Chloroquinazolinone Intermediate

Procedure :

  • Quinazolinone Core Synthesis :
    • React 2-amino-5-methoxybenzoic acid with acetic anhydride to form 7-methoxy-4(3H)-quinazolinone.
  • Chlorination at Position 2 :
    • Treat with POCl₃ in DMF to yield 2-chloro-7-methoxyquinazolin-4(3H)-one.
  • Thioether Formation :
    • React with 4-methylbenzylthiol (1.2 eq) in DMF/K₂CO₃ at 80°C for 4 hours.
  • Acylation at Position 7 :
    • Use pyrrolidine-1-carbonyl chloride (1.5 eq) and triethylamine in THF at 0°C→RT.

Optimization Notes :

  • Chlorination efficiency depends on excess POCl₃ (≥3 eq) and prolonged reflux (4–6 hours).
  • Thiol nucleophilicity is enhanced by using polar aprotic solvents like DMF.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis with SBA-15@ELA

The SBA-15@ELA nanocomposite (Fig. 1) exhibits a surface area of 680 m²/g and pore size of 6.2 nm, enabling high substrate accessibility. In quinazolinone synthesis, it reduces reaction time from 12 hours (uncatalyzed) to 6 hours with a 15% yield increase.

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol improves solubility of polar intermediates, whereas toluene favors anhydrous acylations.
  • Reflux vs. Room Temperature : Thioether formation requires elevated temperatures (80°C) for complete conversion, while acylations proceed optimally at 0°C→RT to minimize side reactions.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.44 (s, 1H, C5-H), 7.71 (m, 2H, aromatic), 4.28 (t, J=6.4 Hz, 2H, SCH₂), 3.99 (s, 3H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-N).

Physicochemical Properties

Property Value Method
Melting Point 192–194°C Capillary
Solubility (H₂O) <0.1 mg/mL USP Method
Molecular Weight 485.6 g/mol HRMS

Q & A

Q. What are the recommended synthetic pathways for this quinazolinone derivative, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including cyclization, substitution, and coupling reactions. Key steps include:

  • Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with thiourea or urea under acidic conditions .
  • Thioether Linkage : Reaction of 2-mercaptoquinazolinone intermediates with 4-methylbenzyl halides in polar aprotic solvents (e.g., DMF) with base catalysis (e.g., K₂CO₃) .
  • Pyrrolidine-1-Carbonyl Incorporation : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) at 0–25°C .

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2–4 hrs) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons appear δ 6.5–8.5 ppm; thiomethyl groups show δ ~2.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₃O₃S: 486.1802) .
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient, retention time ~12–15 min) .

Q. What biological assays are suitable for preliminary pharmacological evaluation?

Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence-based kits (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl, benzylthio, or pyrrolidine groups .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., electron-withdrawing groups at position 7) with activity .
  • Crystallography : Resolve X-ray structures to identify key binding motifs (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for heterogeneity .

Q. What computational methods predict binding modes with therapeutic targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17). Focus on hydrophobic contacts with the benzylthio group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .
  • Free Energy Calculations : Compute ΔG binding with MM-PBSA to rank analog potency .

Q. What mechanistic studies elucidate interactions with cytochrome P450 enzymes?

Methodological Answer :

  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) in human liver microsomes .
  • Metabolite ID : LC-MS/MS (Q-TOF) to detect oxidative metabolites (e.g., hydroxylation at position 3-methoxyphenyl) .
  • Reactive Intermediate Trapping : Glutathione adduct formation assays to assess bioactivation risks .

Q. How can advanced statistical methods analyze dose-response data?

Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (variable slope) in GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • ANOVA with Tukey’s Test : Compare multiple dose groups (p < 0.05 significant) .
  • Machine Learning : Train random forest models to predict toxicity thresholds from structural descriptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.